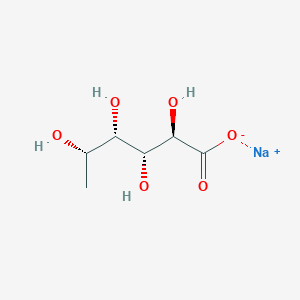

Sodium L-Rhamnonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium L-Rhamnonate is a sodium salt of L-rhamnonic acid, a carbohydrate acid anion. It is derived from L-rhamnose, a deoxy-hexose sugar commonly found in nature, particularly in plants as part of complex pectin polysaccharides and in many bacteria as a component of the cell wall . This compound is used in various scientific research applications due to its unique properties and biological significance.

准备方法

Synthetic Routes and Reaction Conditions: Sodium L-Rhamnonate can be synthesized through the biotransformation of L-rhamnose using specific microorganisms. For instance, Pseudomonas taetrolens has been reported to transform L-rhamnose into L-rhamnonic acid, which can then be converted to its sodium salt . The biotransformation process involves the oxidation of L-rhamnose, and the reaction conditions typically include a temperature of 37°C, a cell concentration with an optical density (OD) of 600 at 40, and a shaker speed of 180 rpm .

Industrial Production Methods: Industrial production of this compound follows similar biotransformation processes but on a larger scale. The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the product. The final product is often purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy .

化学反应分析

Types of Reactions: Sodium L-Rhamnonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form L-rhamnonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to L-rhamnose using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Major Products Formed:

Oxidation: L-rhamnonic acid

Reduction: L-rhamnose

Substitution: Various metal salts of L-rhamnonate

科学研究应用

Sodium L-Rhamnonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

作用机制

The mechanism of action of Sodium L-Rhamnonate involves its metabolism in microorganisms. In the non-phosphorylated pathway, L-rhamnose is converted to pyruvate and L-lactaldehyde through a series of enzymatic reactions involving L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase . These enzymes facilitate the breakdown of L-rhamnose, allowing it to be utilized as a carbon source.

相似化合物的比较

Sodium L-Rhamnonate is unique due to its specific structure and properties. Similar compounds include:

L-Rhamnose: A deoxy-hexose sugar that serves as the precursor to L-rhamnonic acid.

L-Mannonate: Another carbohydrate acid anion with a similar structure but derived from mannose.

Lactobionic Acid: An oxidation product of lactose, used in food and cosmetics for its humectant and antioxidant properties.

This compound stands out due to its specific applications in microbial metabolism and its potential in various industrial processes.

生物活性

Sodium L-rhamnonate, a sodium salt of L-rhamnonic acid, is an intriguing compound that plays a significant role in microbial metabolism and various biochemical pathways. This article delves into its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

- Molecular Formula : C6H9NaO5

- Molecular Weight : Approximately 178.14 g/mol

- Appearance : White crystalline powder, soluble in water

This compound is derived from the oxidation of L-rhamnose, a naturally occurring sugar found in many plants. Its structure allows it to participate actively in several metabolic processes, particularly in bacteria and fungi.

Microbial Metabolism

This compound is primarily recognized for its role as a substrate in microbial metabolism. It is involved in the non-phosphorylated pathway of L-rhamnose catabolism, which is crucial for various bacterial species. Key findings include:

- Enzymatic Pathways : It serves as a substrate for enzymes such as L-rhamnonate dehydratase and is integral to the catabolic pathways of several microorganisms. Research has identified novel enzymes and transporters that facilitate the utilization of L-rhamnose and its derivatives, including this compound .

- Regulatory Mechanisms : Studies have shown that this compound influences the expression of genes involved in its metabolism. For instance, the transcriptional regulator RhaR has been identified as pivotal in mediating gene expression related to rhamnose utilization .

Case Studies

-

Aspergillus niger :

- A study investigated the metabolic pathway of L-rhamnose in Aspergillus niger, revealing that this compound acts as an inducer for specific metabolic pathways. The research highlighted that the inducer's identity extends beyond just this compound, implicating other metabolites such as 2-keto-3-L-deoxyrhamnonate.

-

Bacterial Pathways :

- Comparative genomics studies have reconstructed L-rhamnose utilization pathways across various bacterial taxa. Notably, a bifunctional enzyme (RhaEW) was characterized, which catalyzes key steps in the catabolism of L-rhamnose derivatives . This research enhances our understanding of how this compound is metabolized across different bacterial species.

Biological Effects

The presence of this compound can significantly affect microbial growth and metabolism:

- Inhibition by Glucose : Research indicates that glucose can repress the catabolism of this compound in certain microorganisms, showcasing its role within broader metabolic networks.

- Induction Mechanisms : The compound's ability to induce metabolic pathways has implications for biotechnological applications, particularly in enhancing enzyme production such as α-L-rhamnosidases .

Comparative Analysis

Below is a comparison table summarizing key findings related to this compound and its biological activity across different studies:

| Study Focus | Organism | Key Findings |

|---|---|---|

| Metabolic Pathways | Aspergillus niger | This compound induces specific metabolic pathways; complex regulation. |

| Enzyme Characterization | Various Bacteria | Identification of new enzymes (RhaEW) involved in rhamnose catabolism. |

| Gene Expression Regulation | Corynebacterium | RhaR regulates genes for rhamnose metabolism; influenced by this compound presence. |

属性

IUPAC Name |

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLBEMWUZGFHH-WPFDRSMRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。